An In-depth Technical Guide to 1-Chloro-5-methylisoquinoline (CAS 24188-79-2)
An In-depth Technical Guide to 1-Chloro-5-methylisoquinoline (CAS 24188-79-2)
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 1-Chloro-5-methylisoquinoline. It moves beyond a simple recitation of data to provide field-proven insights into its synthesis, reactivity, characterization, and safe handling, grounded in authoritative chemical principles.
Introduction and Strategic Importance
1-Chloro-5-methylisoquinoline, registered under CAS number 24188-79-2, is a halogenated heterocyclic compound.[1][2] While a seemingly simple molecule, it represents a strategically important building block in the lexicon of medicinal chemistry. The isoquinoline core is a well-established "privileged scaffold" found in numerous natural products and pharmacologically active molecules. The specific substitution pattern of this compound—a reactive chlorine atom at the C1 position and a methyl group on the benzene ring—offers a versatile platform for synthetic elaboration.
The true value of this reagent lies in its potential as a precursor for more complex molecules. It is primarily utilized as a synthetic intermediate for crafting isoquinoline-based drugs, which have shown potential as antitumor, antimicrobial, and anti-inflammatory agents.[3] The chlorine atom at the C1 position is not an inert bystander; it is an activated leaving group, primed for nucleophilic substitution. This reactivity allows chemists to introduce a wide array of functional groups, thereby generating diverse molecular libraries for screening and lead optimization in drug discovery programs.
Physicochemical & Computational Properties
A foundational understanding of a compound's physical and computational properties is critical for its effective use in experimental design, from selecting appropriate solvent systems to predicting its behavior in biological assays.
Core Identification and Physical Data
The fundamental properties of 1-Chloro-5-methylisoquinoline are summarized below.
| Property | Value | Source(s) |
| CAS Number | 24188-79-2 | [1][2][3] |
| Molecular Formula | C₁₀H₈ClN | [1][2][3] |
| Molecular Weight | 177.63 g/mol | [1][2][3] |
| IUPAC Name | 1-chloro-5-methylisoquinoline | [2] |
| Predicted Boiling Point | 308.6 ± 22.0 °C | [3] |
| Typical Purity | ≥97% | [1] |
Computed Properties for Drug Discovery
Computational descriptors help predict a molecule's pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
| Descriptor | Value | Significance & Interpretation | Source(s) |
| XLogP3 / LogP | ~3.2 - 3.4 | Indicates moderate lipophilicity ("fat-loving" nature). This value is within the range often considered favorable for oral drug absorption and cell membrane permeability, according to Lipinski's Rule of Five. | [1][2] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | Represents the surface area of polar atoms. A low TPSA like this is strongly correlated with good cell membrane permeability and oral bioavailability. | [1] |
| Hydrogen Bond Acceptors | 1 (the ring Nitrogen) | The ability to accept hydrogen bonds is crucial for receptor-ligand interactions. | [1] |
| Hydrogen Bond Donors | 0 | The absence of donor groups influences its solubility and interaction profile. | [1] |
| Rotatable Bonds | 0 | The rigid structure reduces the entropic penalty upon binding to a target, which can be advantageous for binding affinity. | [1] |
Synthesis and Mechanistic Rationale
While multiple synthetic routes to substituted isoquinolines exist, the most direct and industrially relevant method for preparing 1-chloro-isoquinolines involves the chlorination of the corresponding isoquinolin-1-one precursor.
The Vilsmeier-Haack Analogy: Why POCl₃ is the Reagent of Choice
The conversion of 5-methylisoquinolin-1-one to 1-chloro-5-methylisoquinoline is typically achieved using phosphorus oxychloride (POCl₃).[4][5] This reagent is exceptionally effective for two primary reasons:
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Chlorination: It is a potent source of electrophilic chlorine.
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Dehydration: It acts as a powerful dehydrating agent, driving the reaction to completion.
The mechanism is analogous to the Vilsmeier-Haack reaction. The lactam oxygen of the isoquinolinone attacks the electrophilic phosphorus atom of POCl₃, initiating a cascade that ultimately replaces the C=O bond with a C-Cl bond, forming the aromatic isoquinoline ring system. Using POCl₃ often as both the reagent and the solvent ensures the reaction proceeds efficiently at reflux temperatures.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 1-Chloro-5-methylisoquinoline.
Experimental Protocol: Synthesis of 1-Chloro-5-methylisoquinoline
This protocol is based on established procedures for analogous compounds and should be performed by trained chemists with appropriate safety precautions.[5]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add 5-methylisoquinolin-1-one (1 equivalent) to the flask.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~10 equivalents, serving as solvent) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 107 °C) and maintain for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully concentrate the mixture under reduced pressure to remove the excess POCl₃. The residue is then cautiously quenched by adding it to ice-cold saturated sodium bicarbonate (NaHCO₃) solution or a dilute base like 5N NaOH with vigorous stirring until the pH is neutral or slightly basic.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-Chloro-5-methylisoquinoline.
Reactivity and Applications in Drug Discovery
The synthetic utility of 1-Chloro-5-methylisoquinoline is dominated by the reactivity of the C1-Cl bond.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C1 position is highly susceptible to displacement by nucleophiles. This is because the electron-withdrawing nitrogen atom at the adjacent C2 position can effectively stabilize the negative charge of the intermediate (a Meisenheimer complex) formed during the reaction.
This predictable reactivity allows for the facile introduction of various functional groups, including:
-
Amines (R-NH₂): To form aminopyridines, a common core in kinase inhibitors.
-
Alcohols/Phenols (R-OH): To form ethers.
-
Thiols (R-SH): To form thioethers.
-
Organometallic reagents: For cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, further expanding molecular complexity.
SNAr Workflow Diagram
Caption: General scheme for functionalizing the isoquinoline core.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques provides a robust, self-validating system.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the proton environment. The expected spectrum for 1-Chloro-5-methylisoquinoline in CDCl₃ would feature:
-
A singlet for the methyl (CH₃) protons around δ 2.5-2.7 ppm.
-
A series of multiplets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the five protons on the isoquinoline ring system. The specific splitting patterns would confirm the substitution pattern.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton. One would expect to see 10 distinct signals corresponding to the 10 carbon atoms in the molecule.
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight. For this compound, an Electron Impact (EI-MS) spectrum would show a molecular ion (M⁺) peak at m/z 177. Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak will be observed at m/z 179 with an intensity approximately one-third of the M⁺ peak, providing definitive evidence for the presence of a single chlorine atom.[6]
-
IR (Infrared Spectroscopy): While less definitive for overall structure, IR spectroscopy confirms the presence of key functional groups. The spectrum would be characterized by:
-
Aromatic C-H stretching peaks just above 3000 cm⁻¹.
-
Aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.
-
C=C and C=N aromatic ring stretching vibrations in the 1500-1650 cm⁻¹ region.
-
Safety, Handling, and Storage
Proper handling is essential due to the hazardous nature of this compound.
GHS Hazard Classification
| Hazard Code | Statement | Class | Signal Word |
| H303 | May be harmful if swallowed | Acute Toxicity, Oral (Cat. 5) | Warning |
| H315 | Causes skin irritation | Skin Irritation (Cat. 2) | Warning |
| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2A) | Warning |
| H335 | May cause respiratory irritation | STOT SE (Cat. 3) | Warning |
| (Source: PubChem)[2] |
Safe Handling Protocol
-
Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Nitrile gloves (double-gloving is recommended).
-
A properly buttoned lab coat.
-
Chemical safety goggles or a face shield.
-
-
Handling Practices: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash skin immediately with plenty of soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1][7] Some suppliers note that the material may be air-sensitive, so storage under an inert atmosphere (e.g., Argon or Nitrogen) may be advisable for long-term stability.[7]
Conclusion
1-Chloro-5-methylisoquinoline is more than just a chemical entry in a catalog; it is a versatile and reactive tool for the discerning synthetic and medicinal chemist. Its well-defined physicochemical properties, predictable reactivity through SNAr chemistry, and straightforward synthesis make it an invaluable starting point for constructing novel molecular architectures. A thorough understanding of its properties, handling requirements, and synthetic potential, as outlined in this guide, is the first step toward leveraging this powerful building block in the pursuit of new therapeutic agents.
References
- 1. chemscene.com [chemscene.com]
- 2. 1-Chloro-5-methylisoquinoline | C10H8ClN | CID 640957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Chloro-5-methylisoquinoline [myskinrecipes.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. PubChemLite - 1-chloro-5-methylisoquinoline (C10H8ClN) [pubchemlite.lcsb.uni.lu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
